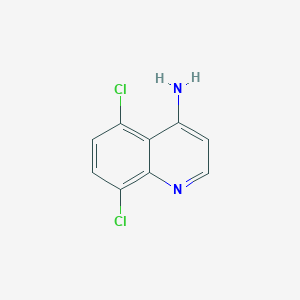

4-Amino-5,8-dichloroquinoline

Description

Historical Context and General Relevance of Quinoline (B57606) Derivatives

Quinoline and its derivatives have long been recognized for their therapeutic potential. nih.gov Historically, they have been instrumental in the development of treatments for various diseases. nih.gov The quinoline framework is a common feature in many marketed drugs, highlighting its importance in pharmaceutical research and development. nih.gov The broad spectrum of pharmacological activities associated with quinoline derivatives includes anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov

The 4-Aminoquinoline (B48711) Motif as a Privileged Structure in Medicinal Chemistry

Within the extensive family of quinoline derivatives, the 4-aminoquinoline motif holds a special status as a "privileged structure." This term refers to a molecular framework that can provide potent and selective ligands for a variety of biological targets. nih.govmdpi.com The 4-aminoquinoline scaffold is a key component in numerous clinically significant drugs. researchgate.net Its versatility stems from the ability to introduce various substituents at the 4-amino group and other positions on the quinoline ring, allowing for the fine-tuning of its biological and physicochemical properties. frontiersin.orgnih.gov This adaptability has made the 4-aminoquinoline scaffold a focal point in the design of new therapeutic agents for a range of conditions. nih.govfrontiersin.org

Research Scope and Objectives for 4-Amino-5,8-dichloroquinoline within Quinoline Chemistry

The specific compound, this compound, represents a convergence of the key structural features discussed above: a 4-aminoquinoline core with dichlorination at the 5 and 8 positions. Research into this particular derivative aims to explore how this unique combination of functional groups influences its chemical properties and potential applications. The presence of two chlorine atoms at these specific positions on the benzene (B151609) portion of the quinoline ring is expected to impart distinct electronic and steric characteristics.

Chemical Properties of this compound

The chemical identity and properties of this compound are fundamental to understanding its behavior and potential applications.

| Property | Value |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| InChI | 1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) |

| InChI Key | LWGSDQPVVLEBKP-UHFFFAOYSA-N |

| SMILES String | Clc1c2nccc(c2cc(c1)Cl)N |

| Physical Form | Solid |

Table 1: Chemical Properties of this compound. Data sourced from sigmaaldrich.com.

Research Findings on Dichloroquinoline Derivatives

Research on related dichloroquinoline compounds provides valuable insights into the potential reactivity and applications of this compound. For instance, 4,8-dichloroquinoline (B1582372) is a known intermediate in the synthesis of other quinoline derivatives and its reactivity is influenced by the two chlorine atoms. ontosight.ai The synthesis of various substituted 4-amino-7-chloroquinolines has been extensively explored, demonstrating the feasibility of nucleophilic substitution reactions at the 4-position of a chloro-substituted quinoline. nih.gov Furthermore, the synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights the chemical transformations possible with dichloroquinoline scaffolds. mdpi.com While specific research on this compound is limited in the provided search results, the chemistry of its parent structures, 4-aminoquinoline and dichloroquinolines, suggests it would be a valuable intermediate for creating a diverse range of new chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

948292-69-1 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.06 g/mol |

IUPAC Name |

5,8-dichloroquinolin-4-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H,(H2,12,13) |

InChI Key |

VAMYJFOVVUCEHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5,8 Dichloroquinoline and Analogous Dichloroquinolines

Precursor Synthesis: Methodologies for Dichloroquinoline Frameworks

The foundation of 4-amino-5,8-dichloroquinoline synthesis lies in the effective preparation of the 5,8-dichloroquinoline (B2488021) scaffold. Organic chemists have developed several approaches to construct this key intermediate, primarily categorized into direct halogenation of the quinoline (B57606) core and de novo synthesis from acyclic precursors.

Electrophilic Halogenation Strategies for Quinoline Derivatives (e.g., 5,8-dichloroquinoline synthesis)

One of the most direct methods for the synthesis of 5,8-dichloroquinoline involves the electrophilic chlorination of quinoline itself. Research has shown that the reaction of quinoline with silver sulfate (B86663) in 98% sulfuric acid, followed by the introduction of dry chlorine gas at room temperature, yields a mixture of chlorinated products. pjsir.org This mixture includes 5-chloroquinoline (B16772), 8-chloroquinoline (B1195068), and the desired 5,8-dichloroquinoline. pjsir.org

The reaction proceeds via an electrophilic attack of a positively charged chloronium ion (Cl+) on the protonated form of the quinoline base. pjsir.org The orientation of the substitution to the 5 and 8 positions is favored in strongly acidic conditions. Further chlorination of the initially formed 5-chloroquinoline and 8-chloroquinoline intermediates also leads to the formation of 5,8-dichloroquinoline. pjsir.org By adjusting the reaction conditions, such as prolonging the reaction time with an excess of the chlorinating reagents, 5,8-dichloroquinoline can be obtained as the major product. pjsir.org This method provides a viable route to the dichloroquinoline framework, starting from the readily available quinoline.

A summary of the products obtained from the electrophilic chlorination of quinoline is presented below:

| Starting Material | Reagents and Conditions | Products | Product Distribution |

| Quinoline | Ag₂SO₄, 98% H₂SO₄, Cl₂ (gas), room temperature | 5-Chloroquinoline, 8-Chloroquinoline, 5,8-Dichloroquinoline | 17% 5-chloroquinoline, 21% 8-chloroquinoline, 32% 5,8-dichloroquinoline |

De Novo Synthesis of Dichloroquinoline Cores (e.g., from 3-chloroaniline)

An alternative and often more regioselective approach to dichloroquinoline frameworks is the de novo synthesis, which builds the quinoline ring system from an appropriately substituted aniline (B41778) precursor. For instance, 4,7-dichloroquinoline (B193633) can be synthesized from 3-chloroaniline (B41212) through several related pathways. chemicalbook.comorgsyn.org

One common method involves the condensation of 3-chloroaniline with ethoxymethylenemalonic ester. chemicalbook.com This is followed by a high-temperature heterocyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent hydrolysis and decarboxylation yield 7-chloro-4-hydroxyquinoline. chemicalbook.com Finally, treatment with a chlorinating agent such as phosphorus oxychloride furnishes the desired 4,7-dichloroquinoline. chemicalbook.comorgsyn.org

Another variation of this approach involves the reaction of 3-chloroaniline with the diethyl ester of oxaloacetic acid or the ethyl ester of formylacetic acid, followed by cyclization and subsequent chlorination. chemicalbook.comorgsyn.org These multi-step sequences, while longer, offer greater control over the final substitution pattern of the dichloroquinoline core, making them valuable methodologies in the synthesis of specific isomers. A patent also describes a process for producing dichloroquinolines by reacting a chloroaniline with β-propiolactone or acrylic acid, followed by cyclization with polyphosphoric acid and subsequent chlorination with phosphorus oxychloride. google.com

Amination Strategies at the C4 Position of Dichloroquinolines

With the dichloroquinoline framework in hand, the next critical step is the introduction of the amino group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chlorine atom at the C4 position. The reactivity of the C4-chloro substituent is significantly higher than that of the chlorine atoms on the benzene (B151609) ring, allowing for selective amination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone in the synthesis of 4-aminoquinolines. nih.gov The mechanism involves the attack of a nucleophilic amine at the electron-deficient C4 carbon of the quinoline ring, followed by the departure of the chloride ion. researchgate.net This reaction can be carried out under various conditions, with conventional thermal heating and microwave assistance being the most common methods.

The traditional method for the amination of 4-chloroquinolines involves heating the dichloroquinoline with a suitable amine, often in a solvent or using an excess of the amine as the solvent itself. These reactions typically require high temperatures and prolonged reaction times to proceed to completion. nih.gov For example, the synthesis of chloroquine (B1663885) from 4,7-dichloroquinoline involves reacting it with 4-diethylamino-1-methylbutylamine at a high temperature of 180 °C. chemicalbook.com

The direct coupling of 4-chloroquinolines with alkylamines is often performed in solvents like ethanol (B145695) or DMF at temperatures exceeding 120°C for over 24 hours. nih.gov In some cases, the reaction can be performed without a solvent, using an excess of the alkylamine at elevated temperatures for an extended period. nih.gov

| Substrate | Nucleophile | Solvent | Temperature | Time | Yield |

| 4-Chloroquinolines | Alkylamines | Alcohol or DMF | >120°C | >24 h | Moderate to Good |

| 4-Chloroquinolines | Alkylamines | Neat (excess amine) | High | Prolonged | Moderate to Good |

In recent years, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. researchgate.net The amination of dichloroquinolines is no exception, with microwave irradiation offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often milder reaction conditions. nih.govnih.gov

Studies have shown that 4-aminoquinolines can be prepared from 4,7-dichloroquinoline and various amines in good to excellent yields (80-95%) in short reaction times (20-30 minutes) under microwave irradiation. nih.gov The choice of solvent can influence the reaction efficiency, with DMSO often being more effective than ethanol or acetonitrile. nih.gov The reaction temperature under microwave conditions is typically in the range of 140°C to 180°C. nih.gov

The use of a base is sometimes required, particularly when secondary amines are used as nucleophiles. For less nucleophilic aryl or heteroarylamines, a stronger base like sodium hydroxide (B78521) may be necessary. However, for primary amines, often no additional base is needed. nih.gov

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 4,7-Dichloroquinoline | Alkylamines (primary & secondary), Anilines, Amine-N-heteroarenes | DMSO | 140-180 | 20-30 | 80-95 |

This rapid and efficient microwave-assisted protocol has become a preferred method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov

Ultrasound-Mediated Amination Methodologies

The application of ultrasound irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating methods. In the synthesis of aminoquinolines, ultrasound can promote the nucleophilic aromatic substitution (SNAr) of a halogen, such as chlorine, at the C4 position of the quinoline ring by an amine.

One notable application involves the reaction of 4,7-dichloroquinoline with various amine nucleophiles. For instance, the synthesis of 2-(7-chloroquinolin-4-yl)thiosemicarbazide has been achieved by reacting 4,7-dichloroquinoline with thiosemicarbazide (B42300) under ultrasonic irradiation for 30 minutes at room temperature. This method provides a rapid and efficient route to the desired product. Similarly, other 7-chloroquinoline (B30040) derivatives have been synthesized by reacting 4,7-dichloroquinoline with amines like o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole in ethanol, refluxing in an ultrasonic bath for 30 minutes at ambient temperature, resulting in good to excellent yields (78-81%). The use of ultrasound in these cases facilitates the displacement of the highly reactive C4-chlorine atom.

The advantages of ultrasound-assisted synthesis include reduced reaction times and increased product purity. The mechanical and thermal effects of acoustic cavitation generated by ultrasound waves are responsible for the enhanced reactivity.

Table 1: Examples of Ultrasound-Mediated Amination of Dichloroquinolines

| Starting Material | Amine Nucleophile | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | o-phenylenediamine | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | 30 min | 78-81% | |

| 4,7-dichloroquinoline | thiosemicarbazide | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | 30 min | 78-81% | |

| 4,7-dichloroquinoline | 3-amino-1,2,4-triazole | N-(7-chloroquinolin-4-yl)-1H-1,2,4-triazol-3-amine | 30 min | 78-81% |

Metal-Catalyzed Amination Approaches

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. Palladium and copper-based catalytic systems are particularly prominent in the amination of aryl halides, including dichloroquinolines.

Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction has been successfully applied to the synthesis of 4-aminoquinoline derivatives from their corresponding 4-chloro precursors. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and can influence the selectivity and yield.

Studies on the palladium-catalyzed amination of isomeric dichloroquinolines have demonstrated the feasibility of this approach. For instance, the amination of 4,8-dichloroquinoline (B1582372) and 4,7-dichloroquinoline with adamantane-containing amines has been investigated. In these reactions, the chlorine atom at the C4 position is generally more reactive towards substitution than the chlorine at C7 or C8. The choice of ligand, such as BINAP or DavePhos, can influence the outcome, with more sterically hindered ligands sometimes being necessary for challenging couplings or to promote diamination.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Table 2: Palladium-Catalyzed Amination of Dichloroquinolines

| Dichloroquinoline | Amine | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,8-dichloroquinoline | Adamantan-1-amine | Pd(dba)₂ / BINAP | t-BuONa | 8-chloro-N-(adamantan-1-yl)quinolin-4-amine | 77% | |

| 4,7-dichloroquinoline | Adamantan-1-amine | Pd(dba)₂ / BINAP | t-BuONa | 7-chloro-N-(adamantan-1-yl)quinolin-4-amine | 52% | |

| 4,8-dichloroquinoline | N-methyladamantan-1-amine | Pd(dba)₂ / DavePhos | t-BuONa | 8-chloro-N-(adamantan-1-yl)-N-methylquinolin-4-amine | 72% |

Copper-Catalyzed Processes

Copper-catalyzed amination reactions, often referred to as Ullmann or Ullmann-type condensations, represent a classical and still valuable method for the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While palladium catalysis has become more widespread, copper-catalyzed methods offer a cost-effective alternative and can be advantageous for certain substrates.

The application of copper catalysis for the amination of haloquinolines has been reported. For example, 6-bromoquinoline (B19933) has been successfully aminated with a series of adamantane-containing amines using a CuI/L-proline catalytic system. Although this example does not involve a dichloroquinoline, it demonstrates the principle of copper-catalyzed amination on the quinoline scaffold. The reactivity of the halogen is dependent on its position on the quinoline ring. Generally, halogens at the C2 and C4 positions are more activated towards nucleophilic substitution than those on the benzo ring.

Modern advancements in copper-catalyzed amination have led to the development of milder reaction conditions and more efficient catalytic systems, expanding the scope and utility of this transformation.

Dehydrogenative Amination of Dihydroquinolinones

A more recent and atom-economical approach to the synthesis of 4-aminoquinolines involves the dehydrogenative amination of 2,3-dihydroquinolin-4(1H)-ones. This strategy avoids the pre-functionalization of the quinoline ring with a halogen and instead forms the aromatic aminoquinoline directly from a ketone precursor.

A synergistic Pd/Cu catalytic system has been developed for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with a variety of amines. The reaction proceeds by using Pd(OAc)₂ in the presence of Cu(OAc)₂ as an oxidant, 1,10-phenanthroline (B135089) as a ligand, and pivalic acid as the solvent at 140°C under an oxygen atmosphere. This method has a broad substrate scope, accommodating both alkyl and aryl amines, and has been used to synthesize known antimalarial drugs like chloroquine and amodiaquine (B18356) in good yields.

The proposed mechanism involves the dehydrative condensation of the 2,3-dihydroquinolin-4(1H)-one with the amine to form an enamine intermediate. This is followed by palladation and subsequent oxidative aromatization, with oxygen serving as the terminal oxidant, to afford the 4-aminoquinoline product. The acidic solvent is believed to facilitate the formation of the enamine. This approach is environmentally friendly as it uses a green oxidant (oxygen) and is step-economic.

Multi-Component Reactions and Annulation Strategies Involving Quinoline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient means to construct complex molecules like quinolines. Annulation strategies, which involve the formation of a new ring onto an existing one, are also fundamental to quinoline synthesis.

Several classical named reactions, such as the Combes, Doebner–von Miller, and Friedländer syntheses, are annulation methods that construct the quinoline core from aniline derivatives and carbonyl compounds. While these are powerful for creating the basic quinoline skeleton, they may require subsequent functionalization to install the desired substitution pattern, such as the 5,8-dichloro-4-amino motif.

More contemporary approaches focus on metal-catalyzed domino or tandem reactions that can rapidly build up substituted 4-aminoquinolines. For example, a palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines has been reported. This reaction proceeds through a tandem conjugate addition/cyclization of an in situ generated β-(2-aminoaryl)-α,β-ynone with an amine.

Another strategy involves the intermolecular annulation of 2-aminobenzonitriles with alkynes. For instance, the reaction of 2-aminobenzonitriles with halocarbon-alkynylphosphonates in the presence of a base like K₂CO₃ can yield 2-halocarbon-3-phosphonyl-4-aminoquinolines. Similarly, an aza-Michael addition followed by intramolecular annulation between ynones and 2-aminobenzonitriles provides a route to polysubstituted 4-aminoquinolines. These methods highlight the versatility of annulation strategies in accessing diverse 4-aminoquinoline derivatives.

Derivatization and Structural Modification Strategies for Enhanced Molecular Architectures

Core Modifications: Introduction of Substituents at Quinoline (B57606) C2 and C8 Positions

Modifications to the quinoline core, specifically at the C2 and C8 positions, are a key strategy for altering the foundational structure of 4-amino-5,8-dichloroquinoline derivatives. Introducing various functional groups at these positions can significantly influence the molecule's electronic and steric properties.

Research has demonstrated the synthesis of a series of 2- and 8-substituted 4-amino-7-chloroquinolines, providing a roadmap for similar modifications on the 5,8-dichloro analogue. scholaris.ca In these syntheses, functionalities such as amino and dimethylamino groups have been successfully introduced. scholaris.ca For example, 8-dimethylamino-4,7-dichloroquinoline can be prepared from 4,7-dichloro-8-aminoquinoline using sodium hydride and iodomethane. scholaris.ca While certain groups like ketones and nitro functionalities were found to be incompatible with specific coupling conditions, electron-donating substituents were well-tolerated. scholaris.ca Other work has focused on introducing formyl and hydroxyl groups at the C2 position of related quinolinedione scaffolds, further expanding the range of possible core modifications. mdpi.com These transformations highlight the chemical tractability of the quinoline ring system for creating diverse analogues.

Table 1: Examples of Core Modifications on Related Quinoline Scaffolds

| Position | Substituent | Synthetic Precursor | Reagents |

| C8 | Dimethylamino | 4,7-dichloro-8-aminoquinoline | Sodium hydride, Iodomethane |

| C2 | Formyl | 2-substituted-quinoline-8-ol | Hydrogenic acid, Sodium chlorate |

| C2 | Hydroxyl | 2-substituted-quinoline-8-ol | Hydrogenic acid, Sodium chlorate |

Functionalization of the C4-Amino Side Chain: Alkylation and Arylation

The C4-amino side chain is a primary site for functionalization, offering a convenient handle for introducing a wide array of substituents through alkylation and arylation reactions. These modifications are crucial for modulating the compound's physicochemical properties. The synthesis of these derivatives often begins with a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position of a dichloroquinoline precursor is displaced by an amine. nih.gov

Alkylation is commonly achieved by reacting the 4-chloroquinoline core with various alkylamines. For instance, reacting 4,7-dichloroquinoline (B193633) with N,N-dimethylethane-1,2-diamine at elevated temperatures (120–130 °C) yields the corresponding N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine. nih.gov The length and nature of the diamine linker can be varied, such as using ethylenediamine or 1,4-diaminobutane, to fine-tune the side chain structure. mdpi.com Further alkylation can be performed on the terminal amine of the side chain. nih.gov These synthetic routes allow for the systematic variation of the side chain's length, flexibility, and basicity, which are considered important for biological activity. nih.govnih.gov

Table 2: Representative C4-Amino Side Chain Modifications

| Precursor | Amine Reagent | Resulting Side Chain |

| 4,7-dichloroquinoline | N,N-dimethylethane-1,2-diamine | -NH-(CH₂)₂-N(CH₃)₂ |

| 4,7-dichloroquinoline | Ethane-1,2-diamine | -NH-(CH₂)₂-NH₂ |

| 4,7-dichloroquinoline | 1,4-diaminobutane | -NH-(CH₂)₄-NH₂ |

| 4,7-dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | -NH-(CH₂)₃-N(CH₃)₂ |

Molecular Hybridization Strategies

Molecular hybridization involves covalently linking the this compound scaffold with other distinct chemical entities or pharmacophores. This strategy aims to create synergistic effects or to develop multi-target agents by combining the functionalities of two or more bioactive molecules into a single chemical entity.

A prominent hybridization strategy involves fusing the quinoline core with various nitrogen-rich heterocycles.

1,3,5-Triazine: Hybrid molecules incorporating a 1,3,5-triazine ring have been synthesized and studied. rsc.orgresearchgate.net The synthesis typically involves the sequential nucleophilic displacement of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine core. researchgate.net This allows for the controlled introduction of the 4-aminoquinoline (B48711) moiety and other desired fragments onto the triazine scaffold. researchgate.netnih.gov

Triazolopyrimidine: 4-Aminoquinoline-triazolopyrimidine hybrids have been developed as part of a multi-targeted approach in drug discovery. nih.gov The synthesis of these hybrids has been reported, demonstrating the feasibility of linking these two heterocyclic systems. researchgate.net

Pyrimidoquinoline: The fusion of a pyrimidine (B1678525) ring with the quinoline structure results in pyrimidoquinolines, a class of compounds with significant biological relevance. semanticscholar.org Various synthetic methodologies, including one-pot multi-component reactions and microwave-assisted syntheses, have been developed to construct these fused tricyclic systems. nih.govrsc.org These methods often involve the condensation of substituted quinolines with reagents like urea or by building the pyrimidine ring onto a pre-existing quinoline precursor. rsc.org

Beyond nitrogen heterocycles, the 4-aminoquinoline structure is frequently integrated with a diverse range of other pharmacophores to create novel hybrid agents.

Rhodanine: 4-Aminoquinoline-rhodanine hybrids have been synthesized and evaluated for their potential as anti-infective agents. nih.gov

Isatin: The natural product isatin is another popular hybridization partner. nih.gov Various synthetic schemes have been developed to create 4-aminoquinoline-isatin conjugates, often involving linkers such as β-amino alcohols to connect the two moieties. nih.gov

Anthranilic Acid and Oxadiazoles: Hybrid compounds have been created by linking 4-aminoquinoline derivatives with substituted anthranilic acids. researchgate.net In many of these structures, a 1,3,4-oxadiazole ring serves as the covalent linker between the two primary pharmacophores. The synthesis involves preparing the separate 4-aminoquinoline and anthranilic acid building blocks, followed by a coupling reaction to form the final hybrid molecule. mdpi.com

Table 3: Examples of Molecular Hybridization Strategies

| Hybridization Partner | Linker Type (if applicable) | Resulting Hybrid Class |

| 1,3,5-Triazine | Direct covalent bond | 4-Aminoquinoline-1,3,5-triazine |

| Triazolopyrimidine | Linker chain | 4-Aminoquinoline-triazolopyrimidine |

| Rhodanine | Linker chain | 4-Aminoquinoline-rhodanine |

| Isatin | β-amino alcohol | 4-Aminoquinoline-isatin conjugate |

| Anthranilic Acid | 1,3,4-Oxadiazole | 4-Aminoquinoline-oxadiazole-anthranilic acid |

Late-Stage Derivatization of Quinoline Scaffolds

Late-stage derivatization refers to the chemical modification of complex, pre-formed molecular scaffolds. This approach is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate, bypassing the need for de novo synthesis for each new derivative. For quinoline scaffolds, late-stage C-H functionalization is an attractive and powerful strategy for introducing new substituents with high regioselectivity. researchgate.net This methodology enables the modification of positions on the quinoline ring that are not easily accessible through classical synthetic routes, providing a direct path to novel chemical diversity.

N-Oxidation and Subsequent Functionalization (e.g., C2-amide formation)

A sophisticated strategy for functionalizing the otherwise unreactive C2 position of the quinoline ring involves the use of the quinoline nitrogen atom as a directing group. This is typically achieved through a multi-step sequence starting with N-oxidation of the quinoline core.

The synthesis begins with the oxidation of the quinoline nitrogen, for example, by treating 4,7-dichloroquinoline with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide. researchgate.netmdpi.com This N-oxide intermediate activates the C2 position for subsequent reactions. The activated N-oxide can then react with a nitrile, such as benzonitrile (B105546), in the presence of a strong acid, leading to the formation of a C2-amide and concurrent deoxygenation of the N-oxide. researchgate.netmdpi.com This C2-amidation is a key step that introduces a new functional group. Following this, the C4-chloro group remains available for standard nucleophilic substitution, allowing for the introduction of the desired amino side chain to complete the synthesis of the fully substituted quinoline. mdpi.comresearchgate.net This sequence provides a reliable method for accessing C2-functionalized 4-aminoquinoline derivatives. liverpool.ac.uk

Computational and Theoretical Investigations of 4 Amino 5,8 Dichloroquinoline Analogs

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular geometries, vibrational modes, and electronic properties. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical methods are widely applied to study quinoline (B57606) systems.

Density Functional Theory (DFT) has become a popular and effective method for studying quinoline derivatives due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is frequently employed for these types of investigations. DFT is used to perform geometry optimization to find the most stable three-dimensional structure of a molecule, calculate vibrational frequencies that correspond to infrared and Raman spectra, and determine various electronic properties. cnr.itresearchgate.net

For instance, the geometries of quinoline and its derivatives, such as 4-aminoquinoline (B48711) and 4-chloroquinoline, have been optimized using DFT with the B3LYP functional and a 6-311G(d,p) basis set to predict their stable conformations in the gas phase. cnr.it Such calculations also provide insights into electronic properties through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. rsc.org In studies of 6,7-dichloro-5,8-quinolinedione derivatives, analysis of the HOMO and LUMO arrangements indicated that the molecular systems possess good charge transfer capabilities. mdpi.com

Alongside DFT, other computational methods are also utilized. The Hartree-Fock (HF) method is an ab initio approach that provides a foundational understanding of the electronic structure, although it does not account for electron correlation to the same extent as post-HF methods or DFT. nih.gov

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative for larger molecular systems. These methods use parameters derived from experimental data to simplify calculations. A theoretical study of 5-Chloro-8-hydroxyquinolinium nitrate, for example, employed HF, DFT, and semi-empirical models (AM1 and PM3) to comprehensively characterize the molecule's structure. researchgate.net The choice of method often depends on the specific research question and the available computational resources.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a critical step in designing a computational study.

For quinoline derivatives, a variety of basis sets have been successfully employed. Pople-style basis sets, such as 6-311G(d,p) and 6-311++G(d,p), are commonly used and provide a good description of molecular geometries and properties. cnr.itresearchgate.net In a study on 5-Chloro-8-hydroxyquinolinium nitrate, the 6-31G basis set was used in conjunction with both HF and DFT methods. researchgate.net For more demanding calculations, particularly for predicting spectroscopic properties, correlation-consistent basis sets like Dunning's cc-pVDZ, cc-pVTZ, and cc-pVQZ are often preferred as they provide a systematic way to improve accuracy by increasing the size of the basis set. dergipark.org.tr The selection involves a trade-off between computational cost and the desired level of accuracy.

Spectroscopic Property Predictions and Correlations with Experimental Data (FT-IR, FT-Raman, NMR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra that can be directly compared with experimental data. This correlation is invaluable for confirming molecular structures and understanding spectral features.

In a detailed study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations using the B3LYP functional were performed to predict its FT-IR and FT-Raman spectra. dergipark.org.tr The calculated vibrational frequencies were then correlated with experimentally recorded spectra. Normal coordinate analysis based on the scaled quantum mechanical force field was used to assign specific vibrational modes. For example, the characteristic NH2 deformation mode was experimentally detected around 1592-1594 cm⁻¹ and computationally predicted at 1585 cm⁻¹. dergipark.org.tr Similarly, C-H stretching vibrations of the aromatic structure were predicted in the 3072-3114 cm⁻¹ range, which correlated well with experimental observations. dergipark.org.tr This synergy between theoretical prediction and experimental measurement provides a robust framework for spectroscopic characterization.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/cc-pVQZ) |

|---|---|---|---|

| NH2 Deformation | 1592 | 1594 | 1585 |

| C-F Stretch | 1117 | - | 1112 |

| Aromatic C-H Stretch | - | 3072, 3099 | 3072, 3091, 3114 |

Data sourced from a study on a 4-aminoquinoline analog. dergipark.org.tr

Analysis of Electronic Structure and Reactivity Descriptors

Theoretical calculations can elucidate the electronic structure of molecules and provide reactivity descriptors that help predict their chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. mdpi.com

Studies on quinoline analogs have effectively used MEP maps to identify reactive sites. For example, in an investigation of 6,7-dichloro-5,8-quinolinedione derivatives, MEP maps revealed that the negative potential (nucleophilic regions) was localized near the oxygen and nitrogen atoms, while the positive potential was found near hydrogen atoms. mdpi.com Similarly, for 5-Chloro-8-hydroxyquinolinium nitrate, the MEP map showed the negative regions localized on oxygen atoms, identifying them as likely sites for electrophilic interaction. researchgate.net This type of analysis is crucial for understanding intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. mdpi.com This analysis allows for the investigation of charge transfer and hyperconjugative interactions, which are key to understanding molecular stability and reactivity. nih.govresearchgate.net

In the context of quinoline derivatives, NBO analysis can elucidate the effects of substituents on the electron density distribution within the molecule. For analogs of 4-Amino-5,8-dichloroquinoline, this analysis would focus on the interactions between the lone pair electrons of the amino group and the nitrogen atom in the quinoline ring with the antibonding orbitals of neighboring atoms. The stabilization energy, E(2), calculated using second-order perturbation theory, quantifies the strength of these donor-acceptor interactions. nih.govwisc.edu

Key interactions that would be investigated in this compound analogs include:

Charge transfer: NBO analysis can quantify the transfer of charge between different parts of the molecule, for instance, from the amino group to the quinoline ring, which can be crucial for its chemical properties.

Studies on similar substituted quinoline systems have shown that intramolecular interactions and extended hyperconjugation contribute significantly to their stability and charge transfer properties. nih.gov For example, transitions such as π→π* and LP→π* are often observed, with their stabilization energies providing insights into the electronic landscape of the molecule. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N-amino | π(C-C) quinoline ring | LP→π | Data not available |

| π(C-C) quinoline ring | π(C-C) quinoline ring | π→π | Data not available |

| LP(1) N-quinoline | σ(C-Cl) | LP→σ | Data not available |

This table represents a hypothetical NBO analysis for this compound, illustrating the types of interactions that would be quantified. Actual values would require specific computational studies on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. semanticscholar.orgscirp.org

For this compound analogs, FMO analysis helps in understanding their electronic transitions and reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

In a related compound, 5,7-dichloro-8-hydroxy-2-methyl quinoline, computational studies have provided insights into the frontier orbitals. uantwerpen.be While this is not the exact molecule of interest, it provides a valuable reference for the effects of dichloro-substitution on the quinoline core. For this analog, the HOMO-LUMO gap was calculated to be 1.157 eV. uantwerpen.be Generally, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table presents a template for the kind of data obtained from FMO analysis. Specific values for this compound would necessitate dedicated DFT calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique provides valuable insights into the conformational dynamics and stability of molecules, which are crucial for understanding their interactions with biological targets. researchgate.net

For this compound analogs, MD simulations can be employed to:

Explore conformational landscapes: Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Analyze structural stability: Assess the flexibility and rigidity of the molecular structure by calculating parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. researchgate.net

Study intermolecular interactions: Simulate the binding of the molecule to a target protein, providing details about the binding mode and the key interacting residues.

In studies of other 4-aminoquinoline derivatives, MD simulations have been used to investigate their binding to biological targets. researchgate.net For instance, simulations can reveal the stability of a ligand-protein complex and the flexibility of different regions of the protein upon ligand binding. researchgate.net Such analyses often show that stable complexes are characterized by a low and steady RMSD over the course of the simulation. researchgate.net

The conformational analysis of this compound would likely focus on the orientation of the amino group relative to the quinoline ring and the potential for intramolecular hydrogen bonding. Understanding the preferred conformations is essential for predicting how the molecule might interact with a receptor binding site.

| Simulation Parameter | Typical Value/Observation |

|---|---|

| Simulation Time | e.g., 50-100 ns |

| RMSD of the Ligand | Low and stable values indicate conformational stability |

| RMSF of Protein Residues | Highlights flexible regions of the protein upon ligand binding |

| Number of Hydrogen Bonds | Indicates the strength and persistence of key interactions |

This table outlines typical parameters and observations from MD simulations. Specific findings for this compound would require a dedicated simulation study.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of compounds with their physicochemical properties or biological activities. nih.gov These models are built using a set of known compounds (a training set) and their measured properties, and they can then be used to predict the properties of new, untested compounds. nih.gov

For this compound and its analogs, QSPR models could be developed to predict a variety of properties, such as:

Solubility: Predicting the solubility of a compound in different solvents.

Lipophilicity (LogP): Estimating the compound's distribution between an oily and an aqueous phase, which is important for its pharmacokinetic profile.

Biological Activity: Predicting the potency of a compound against a specific biological target, for example, as an antimalarial agent. nih.gov

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: Rigorously testing the predictive power of the model using an external set of compounds (a test set).

QSAR studies on 4-aminoquinoline derivatives have been instrumental in identifying the key structural features that contribute to their antimalarial activity. nih.gov These studies have shown that factors such as the nature of the side chain and substituents on the quinoline ring play a crucial role in determining the efficacy of these compounds against both sensitive and resistant strains of parasites. nih.gov

| QSPR Model Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Indicates how well the model fits the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

This table describes common statistical parameters used to evaluate the quality of QSPR/QSAR models. The values are general guidelines for what constitutes a robust model.

Structure Mechanistic Relationship Studies in Quinoline Derivatives

Correlating Structural Modifications with Molecular Target Interactions

The interaction between quinoline (B57606) derivatives and their molecular targets is a complex interplay of structural features and resulting biochemical effects. Computational studies, particularly molecular docking, have become instrumental in predicting and explaining these interactions at an atomic level.

Molecular docking simulations provide critical insights into how 4-aminoquinoline (B48711) derivatives bind to the active sites of key enzymes. These studies help in understanding the specific interactions that govern the inhibitory activity of these compounds.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Docking studies of quinoline-1,4-quinone hybrids with NQO1, a cytosolic flavoenzyme involved in redox cycling, have been performed to understand their binding modes. nih.govnih.gov These simulations show that the arrangement and type of interactions between the quinoline derivatives and the NQO1 active site are highly dependent on the substituents on the quinoline structure. researchgate.net The binding of these hybrids to NQO1 can lead to the reduction of the quinone moiety to a hydroquinone, initiating a redox cycle that produces reactive oxygen species (ROS), a mechanism relevant to their anticancer activity. nih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): PfDHODH is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite, making it a significant drug target. nih.gov The active site of PfDHODH consists of a hydrogen-bond site and an adjacent hydrophobic pocket near the flavin mononucleotide (FMN) cofactor. nih.gov Molecular docking analyses have been used to evaluate the binding of 4-aminoquinoline derivatives to this site. nih.gov Docking simulations of various compounds, including chloroquine (B1663885), into the PfDHODH active site help in predicting their binding affinity and potential as inhibitors of this essential parasitic enzyme. nih.gov

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): Docking-guided quantitative structure-activity relationship (QSAR) studies have been conducted on 4-aminoquinoline-1,3,5-triazine hybrids targeting PfDHFR. doaj.org These analyses have identified key molecular determinants for inhibitor binding. For instance, interactions with residue S108 in the wild-type enzyme were recognized as significant. doaj.org Since S108 is a known mutation point in drug-resistant strains, these findings guide the design of new derivatives that can avoid this interaction to maintain efficacy. doaj.org

The stability of the ligand-target complex is quantified by its binding free energy, with lower energy values indicating stronger binding. nih.gov The primary forces driving these interactions include π-π stacking and electrostatic interactions.

π-π Stacking: This non-covalent interaction occurs between the aromatic ring of the quinoline scaffold and aromatic residues in the enzyme's active site or with the porphyrin ring of heme. nih.govnih.gov In protein-porphyrin complexes, the energy of π-π interactions typically ranges from -0.5 to -2.0 kcal/mol. rsc.org This type of interaction is considered a key factor in the recognition process between 4-aminoquinolines and their targets, such as heme. nih.govunimi.it

Electrostatic Interactions: These include hydrogen bonds and cation-π interactions. Hydrogen bonds form between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov Cation-π interactions, which occur between a cation (like a protonated amine on the quinoline side chain or the Fe2+/Fe3+ in heme) and an aromatic ring, are generally stronger, with energies ranging from -2 to -4 kcal/mol, and in some cases, up to -13 kcal/mol. rsc.orgunimi.it These charge-assisted hydrogen bonds and other electrostatic forces are crucial for stabilizing the drug-target adduct. unimi.it

Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the predicted binding free energies, providing a more accurate estimation of the binding affinity by considering factors like van der Waals forces, electrostatic energy, and solvation energy. researchgate.net

| Interaction Type | Description | Typical Energy Range (kcal/mol) | Example Target Interaction |

|---|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | -0.5 to -2.0 | Quinoline ring with porphyrin ring of heme. nih.govnih.gov |

| Electrostatic (Hydrogen Bonds) | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Variable | Amine groups on quinoline side chain with amino acid residues in an enzyme active site. nih.gov |

| Electrostatic (Cation-π) | Interaction between a cation and the face of an aromatic ring. | -2.0 to -13.0 | Protonated side chain with aromatic residues or Fe(II/III) of heme with quinoline ring. rsc.orgunimi.it |

Mechanistic Insights into Hemozoin Formation Inhibition by 4-Aminoquinolines

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization. wikipedia.org During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic digestive vacuole. nih.gov This process releases amino acids for the parasite and a substantial amount of toxic free heme (ferriprotoporphyrin IX). nih.govacs.org To protect itself, the parasite detoxifies the heme by crystallizing it into an inert, insoluble polymer called hemozoin. nih.gov

4-aminoquinolines disrupt this vital detoxification process. nih.gov The proposed mechanism involves several key steps:

Complexation with Heme: 4-aminoquinolines, particularly the planar quinoline ring system, form a complex with heme. nih.gov This interaction is primarily driven by π-π stacking between the quinoline ring and the porphyrin ring of heme. nih.govnih.gov

Inhibition of Polymerization: The formation of this drug-heme complex effectively caps (B75204) the growing faces of the hemozoin crystal, preventing further heme molecules from being added. pnas.org Different quinolines can inhibit crystal growth through various mechanisms, including "kink-blocking" (binding to kink growth sites), "step-pinning" (binding broadly across the crystal surface), or by causing a "step-bunching" effect. pnas.org

Accumulation of Toxic Heme: By blocking hemozoin formation, the concentration of free, soluble heme within the parasite's digestive vacuole increases. wikipedia.org This accumulation of toxic heme is believed to lead to oxidative stress, membrane damage, and ultimately, the death of the parasite. wikipedia.org

Influence of Substituents on Protonation States and Molecular Accumulation Mechanisms

4-aminoquinolines are weak bases that can become protonated in acidic environments. wikipedia.org This property is fundamental to their accumulation within the acidic digestive vacuole of the malaria parasite, a phenomenon known as "ion trapping" or "pH trapping". nih.govproquest.com The molecule typically possesses two key basic sites: the quinoline ring nitrogen and the tertiary amine in the alkyl side chain. researchgate.net

The electronic properties of substituents on the quinoline ring, particularly at the 7-position, significantly influence the pKa values of these nitrogen atoms. researchgate.net Electron-withdrawing groups (like -NO2 or -CF3) lower the pKa of both nitrogens, making the compound less basic. researchgate.net Conversely, electron-donating groups increase the basicity.

This modulation of pKa directly impacts the extent of drug accumulation. researchgate.net In the acidic environment of the digestive vacuole (pH ~5.0-5.5), the neutral form of the drug diffuses across the vacuolar membrane. Once inside, it becomes di-protonated (charged) and is unable to diffuse back out, effectively trapping it inside. proquest.com The degree of accumulation is therefore highly dependent on the drug's pKa values. nih.gov Studies have shown a direct correlation between the level of drug accumulation and its antimalarial potency, highlighting the critical role of the substituents in dictating the physicochemical properties necessary for activity. nih.govresearchgate.net

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound effect on the biological activity of chiral molecules. biomedgrid.com In drug design, different stereoisomers (enantiomers or diastereomers) of the same compound can exhibit vastly different pharmacokinetic and pharmacodynamic properties because biological targets like enzymes and receptors are themselves chiral. biomedgrid.com

For 4-aminoquinoline derivatives, particularly bisquinolines, stereochemistry plays a crucial role in their activity. Research on bisquinoline compounds linked by a cyclohexane-1,2-diamine bridge has demonstrated this influence. manchester.ac.uk Specific stereoisomers, such as the 1R,2R-(-)-, 1S,2S-(+)-, and (±)-trans- forms of N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, showed potent antimalarial activity, while the corresponding cis-isomer also displayed activity. manchester.ac.uk This indicates that the specific spatial orientation of the two quinoline rings relative to each other, as dictated by the stereochemistry of the linker, is a key determinant for optimal interaction with the putative biological target. manchester.ac.uk While all four stereoisomers of some compounds may show activity, their potencies can differ significantly. nih.gov

Elucidation of Efflux Mechanisms at a Molecular Level

A primary mechanism of drug resistance in many organisms, including bacteria and protozoan parasites, is the active transport of drugs out of the cell via efflux pumps. nih.gov In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps is a major contributor to multidrug resistance. nih.gov

These RND pumps function as tripartite protein complexes that span both the inner and outer membranes of the bacterium: nih.govnih.govmdpi.com

Inner Membrane Protein (IMP): This is the core RND transporter (e.g., AcrB in E. coli or MexB in P. aeruginosa) that resides in the inner membrane. It is responsible for recognizing and binding a wide range of structurally diverse substrates and utilizes the proton-motive force to energize their transport. nih.govsemanticscholar.org

Periplasmic Adaptor Protein (PAP): This protein (e.g., AcrA or MexA) acts as a bridge, connecting the inner membrane pump to the outer membrane channel. nih.govmdpi.com

Outer Membrane Factor (OMF): This component (e.g., TolC or OprM) forms a channel through the outer membrane, providing the final exit pathway for the drug from the cell. nih.govfrontiersin.org

The entire complex must be assembled to be functional. frontiersin.org The pump captures substrates from the periplasm or the inner leaflet of the inner membrane and expels them directly into the extracellular medium. Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes, leads to increased efflux capacity and clinically significant levels of drug resistance. nih.gov In the context of 4-aminoquinolines, resistance in Plasmodium falciparum is linked to mutations in proteins like the chloroquine-resistance transporter (PfCRT), which facilitates the efflux of the protonated drug from the digestive vacuole. nih.govnih.gov

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Amino-5,8-dichloroquinoline in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced techniques like DEPT and 2D NMR, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the aromatic region is of primary interest. The spectrum is expected to show four distinct signals: two doublets for the protons on the pyridine (B92270) ring (H-2 and H-3) and two doublets for the protons on the benzene (B151609) ring (H-6 and H-7). The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For the C₉H₆Cl₂N₂ structure, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the aromatic ring currents. Carbons directly bonded to chlorine (C-5, C-8) and nitrogen (C-4, C-8a) are significantly shifted.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH carbons (C-2, C-3, C-6, C-7) will appear as positive signals, while CH₂ and CH₃ groups are absent. Quaternary carbons (C-4, C-4a, C-5, C-8, C-8a) are not observed in a DEPT-135 spectrum, aiding in their identification when compared to the standard ¹³C spectrum.

2D NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments.

COSY (¹H-¹H): Establishes correlations between coupled protons. For this molecule, cross-peaks would be expected between H-2 and H-3, and between H-6 and H-7, confirming their adjacent positions.

HSQC (¹H-¹³C): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons (C-2, C-3, C-6, C-7).

Based on data from analogous structures like 4-aminoquinolines and dichloroquinolines, the predicted chemical shifts are summarized below.

Predicted NMR Data for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|---|

| 2 | ~8.2 (d) | ~152 | Positive (CH) |

| 3 | ~6.5 (d) | ~100 | Positive (CH) |

| 4 | - | ~150 | Absent |

| 4a | - | ~122 | Absent |

| 5 | - | ~128 | Absent |

| 6 | ~7.6 (d) | ~125 | Positive (CH) |

| 7 | ~7.4 (d) | ~127 | Positive (CH) |

| 8 | - | ~130 | Absent |

| 8a | - | ~148 | Absent |

| -NH₂ | ~6.0 (br s) | - | - |

Mass Spectrometry (MS, ESI-MS, FAB-MS, HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of this compound. The molecular formula C₉H₆Cl₂N₂ corresponds to a nominal molecular weight of 212 g/mol (using isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N) and an average molecular weight of 213.06 g/mol .

A key feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺:

M: Contains two ³⁵Cl atoms.

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Electron Ionization (EI-MS): Often provides detailed information about the molecule's fragmentation pattern, which can be used to deduce structural components.

Soft Ionization Techniques (ESI-MS, FAB-MS): Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization methods that are ideal for observing the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula by comparing the experimental exact mass to the theoretical value (Calculated for C₉H₇Cl₂N₂⁺ [M+H]⁺: 212.9986).

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman, are used to identify the functional groups present in this compound. The spectra arise from the vibrations (stretching, bending) of chemical bonds.

Key expected vibrational modes include:

N-H Stretching: The amino (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct sharp bands in the 3500-3300 cm⁻¹ region.

N-H Bending: The scissoring deformation of the -NH₂ group is expected to produce a band around 1620-1580 cm⁻¹.

C=C and C=N Stretching: The aromatic quinoline (B57606) ring system will show a series of complex bands in the 1600-1400 cm⁻¹ region, characteristic of aromatic heterocycles.

C-Cl Stretching: The vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹, providing evidence for the chloro-substituents.

C-H Stretching and Bending: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while out-of-plane C-H bending modes appear between 900-700 cm⁻¹ and can be indicative of the substitution pattern.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | -NH₂ |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| N-H Bend (Scissoring) | 1620 - 1580 | -NH₂ |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Quinoline Ring |

| C-N Stretch | 1350 - 1250 | Ar-NH₂ |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Quinoline Ring |

| C-Cl Stretch | 800 - 600 | Ar-Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by intense absorption bands in the UV region, arising from π→π* transitions within the conjugated quinoline aromatic system. The presence of the amino group, an electron-donating auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the parent quinoline molecule. The chloro groups may induce minor shifts. The position of the absorption maxima (λ_max) can be sensitive to the polarity of the solvent.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₆Cl₂N₂). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 50.73% |

| Hydrogen | H | 1.008 | 2.84% |

| Chlorine | Cl | 35.453 | 33.28% |

| Nitrogen | N | 14.007 | 13.15% |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. It would unambiguously confirm the connectivity and substitution pattern of the quinoline ring. Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the amino group and potential π-π stacking between the aromatic rings.

Chromatographic Purity and Reaction Monitoring (TLC, Column Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to check reaction progress and sample purity. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane, or chloroform (B151607) and methanol). The compound's retention factor (R_f) value is characteristic for a given solvent system. During synthesis, the disappearance of starting material spots and the appearance of a new product spot can be easily visualized, often under UV light.

Column Chromatography: This technique is used for the purification of the synthesized compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (eluent) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of pure this compound.

Conclusion and Future Directions in 4 Amino 5,8 Dichloroquinoline Research

Synthesis and Derivatization Advancements

While the direct synthesis of 4-Amino-5,8-dichloroquinoline is not extensively detailed in recent literature, the methodologies for creating analogous structures, such as 2- and 8-substituted 4-amino-7-chloroquinolines, provide a clear roadmap for future derivatization. scholaris.cacdnsciencepub.com The synthesis of these related compounds often starts from a corresponding dichloroquinoline precursor, followed by substitution reactions. For instance, the chloro group at the 4-position of 4,7-dichloroquinoline (B193633) is effectively substituted using various amino alcohols to create novel analogs of established drugs. cdnsciencepub.com This highlights the potential for similar nucleophilic substitution strategies to be applied to a 5,8-dichloroquinoline (B2488021) core, allowing for the introduction of diverse side chains at the 4-amino position.

Future advancements in derivatization will likely focus on creating libraries of this compound analogs by modifying the amino group with various alkyl and aryl side chains, potentially incorporating additional pharmacophores to create hybrid molecules. nih.gov Techniques like parallel synthesis, which have been successfully used to create libraries of 4-amino-7-chloroquinolines, could be adapted for high-throughput generation and screening of novel 5,8-dichloro derivatives. researchgate.net The goal of such derivatization would be to modulate the compound's physicochemical properties, enhance its binding affinity to biological targets, and improve its pharmacological profile.

Contributions of Computational Chemistry to Understanding Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug discovery for predicting molecular properties and interaction dynamics. Although specific computational studies on this compound are not prominent, the application of these techniques to analogous compounds demonstrates their potential value. Molecular docking studies, for instance, have been widely used to investigate the binding modes of 4-aminoquinoline (B48711) derivatives with various biological targets, such as dengue virus protease and Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). niscpr.res.innih.govresearchgate.net These in silico methods can elucidate key interactions, like hydrogen bonding and hydrophobic contacts, between the ligand and amino acid residues in a target's active site. niscpr.res.in

Future research should employ computational tools to explore the molecular behavior of this compound.

Density Functional Theory (DFT): DFT studies can be used to analyze the molecule's electronic structure, reactivity, and other quantum chemical properties, providing insights that can rationalize experimental findings. utripoli.edu.ly

Molecular Docking: Docking simulations can predict the binding affinity and conformation of this compound and its derivatives within the active sites of various potential targets, guiding the design of more potent inhibitors. semanticscholar.orgmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the risk of late-stage failures. utripoli.edu.ly

For example, docking studies on 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) with bovine serum albumin revealed that hydrophobic interactions involving the quinoline (B57606) scaffold are major driving forces for binding, a finding that helps in understanding the compound's pharmacokinetics. nih.gov Similar studies on this compound would be invaluable for predicting its behavior and guiding rational drug design.

Unexplored Mechanistic Pathways and Target Identification

The 4-aminoquinoline scaffold is known to interact with several biological targets, primarily established through research on antimalarial drugs like chloroquine (B1663885). mdpi.com However, the specific mechanistic pathways and molecular targets for this compound remain largely unexplored. The biological activity of other quinoline derivatives suggests several promising avenues for investigation. For example, the 4-aminoquinoline core is a privileged scaffold for designing agents against the Leishmania parasite, with potential targets including the macrophage lysosome where the parasite resides. nih.gov

Future research should focus on identifying novel biological targets for this compound. This can be achieved through:

Phenotypic Screening: Testing the compound against a wide range of cell lines (e.g., cancer, bacteria, parasites) to identify potential therapeutic areas.

Target Prediction Algorithms: Using computational tools and artificial intelligence to predict likely molecular targets based on the compound's structure. johnshopkins.edu

Mechanism of Action Studies: Once a biological effect is observed, detailed studies can be undertaken to elucidate the specific molecular pathway being modulated.

The structural differences between this compound and more well-studied analogs like 4-amino-7-chloroquinoline may lead to unique biological activities and novel mechanisms of action, representing a significant opportunity for new therapeutic discoveries.

Emerging Methodologies for Quinoline Synthesis and Functionalization

The field of synthetic organic chemistry has seen remarkable progress in the construction and functionalization of the quinoline core. researchgate.net These emerging methodologies offer powerful tools for creating this compound and its derivatives with greater efficiency, diversity, and environmental sustainability. tandfonline.com

Recent advancements can be categorized into several key areas:

C-H Bond Functionalization: This strategy allows for the direct introduction of functional groups onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials. nih.gov Transition-metal catalysis (using rhodium, palladium, ruthenium, etc.) has revolutionized C-H activation, enabling a wide range of transformations such as arylation, alkylation, and amination at various positions on the quinoline ring. rsc.org

Oxidative Annulation: These techniques construct the quinoline ring through cyclization reactions that form C-C and C-N bonds under oxidative conditions. mdpi.com Modern methods leverage catalytic C–H bond activation, transition-metal-free protocols, and photo-induced cyclization to improve efficiency. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.org Reactions like the Povarov, Gewald, and Ugi reactions have been adapted for the synthesis of diverse quinoline scaffolds with high atom economy. rsc.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. tandfonline.com This includes the use of microwave-assisted synthesis to reduce reaction times, employing greener solvents like water or PEG-400, and utilizing reusable catalysts. mdpi.comnih.govtandfonline.com

These advanced synthetic methods provide a robust toolkit for future research on this compound, enabling the efficient synthesis of the core structure and the creation of novel derivatives for biological evaluation.

Table 1: Emerging Methodologies in Quinoline Synthesis

| Methodology | Description | Key Features | Representative Catalyst/Conditions | Ref |

|---|---|---|---|---|

| C-H Functionalization | Direct introduction of functional groups onto the quinoline core by activating C-H bonds. | High atom economy; avoids pre-functionalization; regioselective. | Transition metals (Pd, Rh, Ru, Cu); N-oxide directing groups. | rsc.orgnih.govrsc.org |

| Oxidative Annulation | Formation of the quinoline ring via oxidative cyclization strategies. | Utilizes C-H activation and photo-induced reactions. | Copper acetate (B1210297), Silver acetate, Superacids (TFA). | mdpi.com |

| Multicomponent Reactions (MCRs) | Single-step synthesis combining three or more starting materials. | High efficiency and atom economy; rapid generation of diversity. | Povarov, Gewald, and Ugi reactions. | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times; improved yields; energy efficient. | Microwave reactor; often used with green solvents. | mdpi.comnih.gov |

| Green Solvents & Catalysts | Employment of environmentally benign solvents and reusable catalysts. | Reduced hazardous waste; sustainable processes. | Water, PEG-400; Amberlyst-15, p-TSA. | tandfonline.com |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR can confirm substitution patterns; the amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while quinoline carbons show distinct shifts (e.g., C-4 at ~δ 150 ppm).

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients resolve impurities. ESI-MS in positive ion mode detects [M+H]⁺ peaks with Cl isotope patterns .

How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Advanced

Discrepancies often arise from divergent assay conditions or substituent effects. For example, 4-position amino groups enhance antiparasitic activity but reduce solubility, leading to false negatives in cell-based assays. A meta-analysis of IC₅₀ values under standardized conditions (e.g., fixed DMSO concentrations) is recommended. Computational docking studies (e.g., AutoDock Vina) can reconcile conflicting data by modeling interactions with target proteins like PfCRT in malaria .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic

- Recrystallization : Use ethanol/water (7:3) to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates polar byproducts.

- TLC Validation : Rf ~0.3 in CH₂Cl₂/MeOH (9:1) confirms product identity .

How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Q. Advanced

- Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 5, 8, and 4 positions.

- High-Throughput Screening : Test against panels of enzymes (e.g., cytochrome P450) or pathogens (e.g., Plasmodium falciparum).

- QSAR Modeling : Use Gaussian or COSMO-RS to predict logP and binding affinities .

What are the stability considerations for this compound under varying pH and temperature conditions?

Basic

The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades in strong bases (pH >10) via hydrolysis of the amino group. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at 4°C in amber vials under argon to prevent photodegradation and oxidation .